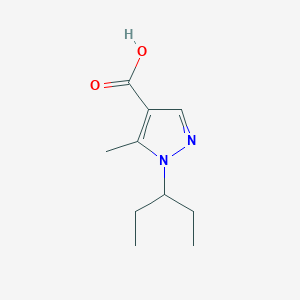

5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

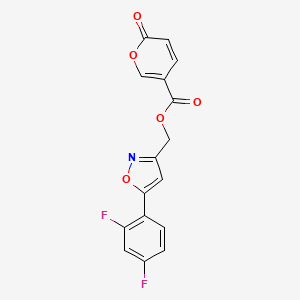

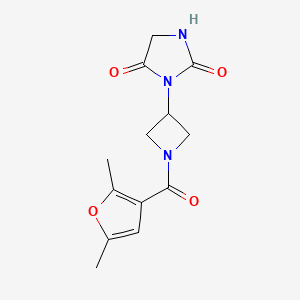

5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2/c1-4-8(5-2)12-7(3)6-9(11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a carboxylic acid group, and the other two are bonded to a methyl group and a pentan-3-yl group .Physical And Chemical Properties Analysis

5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications

Synthesis Methodologies

5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized through various methodologies, demonstrating the compound's versatility in organic synthesis. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid from diethyl oxalate and 2-pentanone, characterized by IR, 1H NMR, and elemental analysis, highlights a pathway to pyrazole derivatives with significant yields (Heng, 2004). Additionally, regioselective synthesis under solvent-free conditions for novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines showcases innovative methods to obtain these compounds with good to excellent yields (Quiroga et al., 2007).

Structural and Spectral Investigations

The structural and spectral properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were explored through combined experimental and theoretical studies. The research included characterizations by 1H and 13C NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, complemented by density functional theory (DFT) calculations. These studies provide valuable insights into the electronic structures and potential reactivity of these compounds (Viveka et al., 2016).

Coordination Polymers and Metal Complexes

Research has also focused on the development of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These polymers, assembled with Zn(II) and Cd(II) ions, exhibit diverse structural motifs and potential applications in materials science, showcasing the compound's utility in constructing novel coordination architectures (Cheng et al., 2017).

Novel Synthetic Routes

Innovative synthetic routes have been explored for fully functionalized pyrazolo[3,4-b]pyridines, demonstrating the compound's potential in generating functionalized products with significant yields and exploring the scope and mechanism of these novel cyclocondensation reactions (Charris-Molina et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-7(3)9(6-11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWBVUNRENAZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=C(C=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)

![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)

![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2958888.png)

![3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2958897.png)